molecular formula C8H8ClFO3S B2751627 (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride CAS No. 1505586-29-7

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B2751627
CAS No.: 1505586-29-7
M. Wt: 238.66
InChI Key: PNKBVDGJHIQZCQ-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1505586-29-7 . It has a molecular weight of 238.67 . The IUPAC name for this compound is also "this compound" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.66 . The compound’s boiling point and other specific properties are not mentioned in the available resources .

Scientific Research Applications

Efficient Synthesis of Disulfonylmethane Derivatives

A new synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane and its analogues, showcasing the compound's utility as a versatile synthon in the creation of fluoromethylated organic molecules. This approach leverages a C–S bond-forming strategy for various substrates with high efficiency and selectivity (Prakash et al., 2010).

Sodium Insertion in Vanadium Pentoxide

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, and its electrochemical properties in this medium have been explored, specifically for the reversible intercalation of sodium into vanadium pentoxide films. This research underscores its potential applications in energy storage and battery technology (Su et al., 2001).

Enantioselective Allylic Alkylation

The compound has been utilized in iridium-catalyzed regio- and enantioselective allylic alkylation, yielding fluorobis(phenylsulfonyl)methylated compounds. This process demonstrates its role in synthesizing enantiopure compounds with potential applications in drug development and synthesis (Liu et al., 2009).

Synthesis of Diethyltin-based Assemblies

Research has shown that diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid, leading to the synthesis of three-dimensional self-assemblies. These findings may have implications for materials science, particularly in the construction of novel molecular architectures (Shankar et al., 2011).

Novel Therapeutic Agents

Another application is in the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions. This method allows for the incorporation of various substituents into the arylsulfonyl moiety, highlighting the compound's potential in medicinal chemistry for cancer treatment (McCarroll et al., 2007).

Safety and Hazards

The safety information for “(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride” indicates that it is dangerous and belongs to class 8 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKBVDGJHIQZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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